5-Fluorocytosine

Übersicht

Beschreibung

5-Fluorocytosine (5-FC) is a fluorinated pyrimidine analog primarily used as an antifungal agent. It functions as a prodrug, requiring conversion to 5-fluorouracil (5-FU) via fungal or bacterial cytosine deaminase enzymes. This conversion disrupts RNA and DNA synthesis by incorporating 5-FU metabolites into nucleic acids and inhibiting thymidylate synthase . Clinically, 5-FC is used against Candida and Cryptococcus species, often in combination with amphotericin B to mitigate resistance .

Vorbereitungsmethoden

Cyclocondensation of Fluoroacetonitrile Derivatives

Sodium Methoxide-Mediated Condensation

The patent CN103435557B details a four-step synthesis starting with sodium methoxide, ethyl formate, and methylfluoroacetate in toluene. The reaction proceeds via Claisen condensation at 36–38°C for 5–8 hours, forming a β-keto ester intermediate. Subsequent treatment with urea in methanol yields a pyrimidine precursor, which undergoes chlorination with thionyl chloride and DMF (molar ratio 1:2.0–2.6:0.05–0.1) . Final amination with 20–30% aqueous ammonia at 65–75°C achieves 5-FC with >90% purity. Critical parameters include:

-

Molar ratios : Sodium methoxide/ethyl formate/methylfluoroacetate/urea = 1.1–1.5:1.1–1.5:1.0:1.5–2.0 .

-

Temperature control : Dropping methylfluoroacetate at 15–20°C minimizes side reactions .

This method avoids hazardous fluorinating agents, aligning with green chemistry principles.

Fluoroacetonitrile-Urea Cyclization

Dietz et al. developed a chromatography-free route using fluoroacetonitrile (Figure 1). Condensation with ethyl formate generates (Z)-2-cyano-2-fluoroethenolate, which cyclizes with urea or isothiouronium salts. Key innovations include:

-

Telescoped synthesis : Fluoroacetamide dehydration with cyanuric chloride/DMF replaces toxic phosphorus pentoxide .

-

Yield optimization : Guanidinium salts enhance cyclocondensation efficiency, achieving 5-FC in 67–82% yield .

Halogenation-Amination of Pyrimidine Precursors

2,5-Difluoro-4-chloropyrimidine Route

A high-yielding method from US4703121A involves hydrolyzing 2,5-difluoro-4-chloropyrimidine with HCl (37%) at 50°C for 2 hours, followed by amination with aqueous ammonia (33%) in ethanol (Table 1).

Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Hydrolysis | HCl (37%) | 50°C | 2 h | 98.1% | |

| Amination | NH₃ (33%)/EtOH | RT | 2 h | 98.1% |

This two-step process eliminates multi-stage functionalization of 5-fluorouracil, reducing production costs by 40% compared to traditional routes .

Phosphorus Oxychloride-Mediated Chlorination

Older methods (pre-1980s) converted 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine using POCl₃, followed by sequential amination and hydroxylation . However, this approach suffers from:

-

Low atom economy : Excess POCl₃ generates phosphoric acid waste.

-

Multi-step complexity : 4–6 purification stages reduce overall yield to <60% .

Catalytic and Solvent-Free Approaches

Cocrystallization for Purification

Cocrystals with malic acid (ΔpKa = −0.1) enable selective crystallization of 5-FC, achieving >99% purity without chromatography . The N–H···O heterodimer between 5-FC and malic acid enhances crystal lattice stability, simplifying downstream processing .

Comparative Analysis of Industrial Methods

Table 2: Industrial Method Comparison

The 2,5-difluoro-4-chloropyrimidine route dominates industrial production due to superior yield and cost-efficiency. However, sodium methoxide-based methods are preferred in regions with strict fluorochemical regulations.

Analyse Chemischer Reaktionen

Types of Reactions: Flucytosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Deamination: This reaction typically occurs within fungal cells and is catalyzed by the enzyme cytosine deaminase.

Major Products:

5-Fluorouracil: The primary active metabolite formed from the deamination of flucytosine.

Cytosine: A byproduct of the hydrolysis reaction.

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Mechanism of Action

5-Fluorocytosine functions as an antifungal agent primarily through its conversion to 5-fluorouracil (5-FU) within fungal cells. This conversion occurs via the enzyme cytosine deaminase, leading to the inhibition of RNA and DNA synthesis, which is critical for fungal growth and replication .

Clinical Efficacy

5-FC is particularly effective against certain strains of fungi, including Candida and Cryptococcus species. It is often used in combination with other antifungals, such as amphotericin B, to enhance therapeutic efficacy and reduce the emergence of resistance . A study involving 8803 isolates demonstrated that 95% were susceptible to 5-FC, highlighting its effectiveness in treating systemic mycoses like cryptococcosis and candidiasis .

| Fungal Species | Efficacy (% Susceptibility) | Combination Therapy |

|---|---|---|

| Candida albicans | 95% | Amphotericin B |

| Cryptococcus neoformans | 95% | Amphotericin B |

| Aspergillus species | Variable (requires further study) | Azole antifungals |

Cancer Research Applications

Gene Therapy

Recent studies have explored the use of 5-FC in gene therapy for brain tumors. The Toca 511 virus, which encodes cytosine deaminase, can convert administered 5-FC into 5-FU specifically within tumor cells. This targeted approach has shown promise in mouse models, where repeated cycles of 5-FC administration led to significant tumor shrinkage and inhibited further growth .

Case Study: Toca 511 Virus

In an experiment involving immunocompetent mouse models (CT26 and Tu-2449), researchers demonstrated that the administration of 5-FC resulted in effective tumor reduction. The virus selectively infected malignant cells, allowing for a localized increase in cytotoxicity without affecting surrounding healthy tissue .

Plant Biology Applications

Transgenic Plant Selection

this compound is utilized as a negative selection agent in plant biotechnology. For instance, it has been employed in transgenic tobacco plants expressing the bacterial codA gene (cytosine deaminase). In this context, transformed cells are rendered sensitive to 5-FC, allowing for the selection of successful transformations by inducing cell death in non-transformed tissues .

| Application | Organism | Outcome |

|---|---|---|

| Negative selection | Tobacco plants | Enhanced selection of transgenic lines |

| Gene expression studies | Various plant species | Investigation of gene function |

Pharmacokinetics and Formulation Studies

The pharmacokinetics of 5-FC have been studied to optimize its therapeutic use. A controlled-release formulation was developed to improve serum levels over time compared to immediate-release formulations. This approach aims to maintain effective drug concentrations while minimizing side effects .

Wirkmechanismus

Flucytosine exerts its antifungal effects by interfering with both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) synthesis. Once inside the fungal cell, flucytosine is converted to 5-fluorouracil by the enzyme cytosine deaminase. 5-Fluorouracil is then incorporated into fungal RNA, disrupting protein synthesis, and is also converted into metabolites that inhibit DNA synthesis. This dual action results in the unbalanced growth and death of the fungal organism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

5-Fluorouracil (5-FU)

- Mechanism : Unlike 5-FC, 5-FU directly inhibits thymidylate synthase and incorporates into RNA/DNA without requiring enzymatic activation.

- Therapeutic Use : 5-FU is a cornerstone in chemotherapy for gastrointestinal, breast, and head/neck cancers. Early studies showed 5-FU had superior tumor-inhibitory activity compared to 5-FC, which lacked efficacy in this context .

- Toxicity : Both compounds cause myelosuppression and gastrointestinal toxicity, but 5-FU’s systemic effects are more severe due to broader cellular uptake .

Trifluridine

- Mechanism : A fluorinated thymidine analog that incorporates into DNA, causing chain termination.

- Application: Used topically for herpetic keratitis, contrasting with 5-FC’s systemic antifungal use.

Cytosine and Non-Fluorinated Analogs

- Structural Differences: Fluorine at the C5 position in 5-FC enhances electronegativity, altering hydrogen-bonding patterns and co-crystal formation.

- Enzymatic Specificity : Bacterial enzymes like Kpn00632 deaminate 5-FC with high efficiency (kcat/Km >10⁵ M⁻¹s⁻¹), surpassing their activity against cytosine or 5-methylcytosine. Mutations (e.g., D314A in E. coli CodA) further enhance 5-FC deamination, highlighting fluorine’s role in substrate recognition .

Antifungal Activity and Resistance

Spectrum and Efficacy

- MIC Ranges: Organism MIC (µg/ml) MFC (µg/ml) C. neoformans 0.46–3.9 1.85–15.6 C. albicans 0.03–0.78 0.1–3.9 Aspergillus spp. Limited N/A

- Serum Effects: Fungicidal activity decreases 5-fold in serum due to protein binding, unlike azoles or echinocandins, which maintain potency .

Resistance Mechanisms

- Fungal Resistance : Arises via mutations in cytosine permeases (reduced uptake) or cytosine deaminase (impaired conversion to 5-FU). Over 10% of Candida isolates exhibit intrinsic resistance .

- Bacterial Enzymatic Adaptation : Mutant cytosine deaminases (e.g., Kpn00632) enhance 5-FC deamination, enabling E. coli to convert 5-FC to toxic 5-FU in gene therapy models .

Pharmacokinetic and Pharmacodynamic Properties

| Property | 5-Fluorocytosine | 5-Fluorouracil | Trifluridine |

|---|---|---|---|

| Solubility | 50 mM in DMSO/H₂O | Limited aqueous | Topical solution |

| Bioactivation Required | Yes (cytosine deaminase) | No | No |

| Half-life | 3–6 hours | 10–20 minutes | 12–18 hours |

| Key Toxicity | Bone marrow suppression | Gastrointestinal | Local irritation |

Biologische Aktivität

5-Fluorocytosine (5-FC), a fluorinated pyrimidine analog of cytosine, has garnered attention for its antifungal properties, particularly against Candida and Cryptococcus species. This compound functions primarily as a prodrug, requiring metabolic conversion within fungal cells to exert its therapeutic effects. Understanding the biological activity of 5-FC involves examining its mechanisms of action, pharmacokinetics, resistance mechanisms, and potential therapeutic applications.

This compound is taken up by fungal cells through specific permeases and is converted into 5-fluorouracil (5-FU) by cytosine deaminase. The active form, 5-FU, inhibits RNA and DNA synthesis through several pathways:

- Incorporation into RNA : 5-FU is integrated into RNA molecules, disrupting protein synthesis.

- Inhibition of DNA Synthesis : It is converted to 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, a critical enzyme in DNA synthesis .

Pharmacokinetics

The pharmacokinetic profile of 5-FC shows that it is rapidly absorbed and reaches peak serum concentrations approximately 6 hours post-administration. Studies have indicated that the drug remains detectable in serum for up to 24 hours after dosing, with concentrations significantly influenced by renal function. For instance, in patients with renal impairment, peak concentrations can increase markedly .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Serum Concentration | 14-142% increase post-dosing |

| Half-Life in Serum | 3.35 ± 0.27 hr (normal) 24.63 ± 0.70 hr (renal failure) |

| Concentration in CSF | 74.4 ± 5.6% of serum levels |

Resistance Mechanisms

Resistance to 5-FC has been observed in various fungal strains, particularly Candida albicans and Cryptococcus neoformans. Mechanisms include:

- Mutations in Drug Target Enzymes : Mutations in genes such as FCY2 (cytosine permease) and FUR1 (uracil phosphoribosyltransferase) lead to decreased uptake or conversion of the drug .

- Hypermutation : Strains with defects in DNA mismatch repair exhibit higher mutation rates, facilitating rapid development of resistance .

- Efflux Mechanisms : Fungal cells can expel the drug through efflux pumps, reducing intracellular concentrations and effectiveness .

Case Study: Resistance Development in Clinical Isolates

A study involving clinical isolates of Candida albicans revealed that spontaneous mutants resistant to 5-FC had reduced susceptibility to related compounds like 5-fluorouridine and exhibited decreased uridine incorporation capabilities. This highlights the interconnected resistance pathways among antifungal agents .

Therapeutic Applications

This compound is primarily used in combination with amphotericin B for treating cryptococcal meningitis and other serious fungal infections. The combination enhances efficacy and reduces the likelihood of developing resistance compared to monotherapy . Emerging research also explores its use in cancer therapy, particularly when combined with oncolytic viruses expressing cytosine deaminase to enhance localized treatment effects .

Q & A

Basic Research Questions

Q. What is the enzymatic mechanism underlying 5-FC's antifungal activity, and how can this inform assay design?

- Answer: 5-FC is converted to 5-fluorouracil (5-FU) by cytosine deaminase (CD), an enzyme present in fungi but absent in humans. This conversion generates a cytotoxic agent that disrupts RNA/DNA synthesis. Researchers should assay CD activity using varying 5-FC concentrations (e.g., 0–100 µM) to determine kinetic parameters (KM, Vmax) via spectrophotometric monitoring of uracil production at 280 nm. Include cation modulation studies (e.g., Zn²⁺, Cu²⁺ at 50 mM) to assess enzyme inhibition/activation .

Q. How should minimum inhibitory concentration (MIC) assays for 5-FC be standardized to ensure reproducibility?

- Answer: Use Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocols. Test isolates (e.g., Candida, Cryptococcus) in RPMI-1640 medium at 35°C for 24–48 hours. Define susceptibility as MIC ≤4 µg/mL and resistance as MIC >32 µg/mL. Include triplicate determinations and statistical validation (mean ± SD) to address variability. Recent studies report 83.4–95% susceptibility in Candida isolates, but resistance rates (~10%) necessitate rigorous quality control .

Q. What are the primary molecular mechanisms of 5-FC resistance in fungal pathogens?

- Answer: Resistance arises from mutations in the FCY2 (cytosine permease), FCY1 (cytosine deaminase), or FUR1 (uracil phosphoribosyltransferase) genes. Advanced genomic techniques (e.g., whole-genome sequencing) can identify single-nucleotide polymorphisms (SNPs) or copy number variations. For example, hypermutation and aneuploidy in Cryptococcus neoformans correlate with 5-FC resistance .

Advanced Research Questions

Q. How can 5-FC be optimized for use in combination therapies to overcome resistance?

- Answer: Synergistic studies with amphotericin B (AmB) or azoles require checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, AmB + 5-FC shows synergy (FICI ≤0.5) against Cryptococcus by enhancing membrane permeability. Time-kill assays (e.g., 0–24 hrs at 37°C) can quantify fungicidal activity .

Q. What experimental models are suitable for studying 5-FC's role in suicide gene therapy for glioblastoma?

- Answer: Use retroviral vectors (e.g., Toca 511) encoding CD in orthotopic glioblastoma models. Administer 5-FC (500 mg/kg/day, oral) to convert it intratumorally to 5-FU. Monitor bystander effects via co-culture assays (e.g., CD-expressing vs. wild-type cells) and validate tumor regression with MRI or bioluminescence imaging .

Q. How do computational methods enhance understanding of 5-FC's photophysical properties and stability?

- Answer: Time-dependent density functional theory (TD-DFT) and CASSCF calculations reveal that 5-FC's excited-state lifetime (73 ± 4 ps) is 100× longer than cytosine due to altered decay pathways. Solvent studies (e.g., ethanol vs. DMSO) confirm proton transfer is not the primary quenching mechanism, guiding formulation stability assessments .

Q. What evolutionary dynamics drive 5-FC resistance in fungal populations under selective pressure?

- Answer: Use experimental evolution (e.g., serial passage in sub-MIC 5-FC) combined with whole-genome sequencing. Recent work on Candida auris identified aneuploidy (chromosome 2 duplication) and FCY1 mutations as adaptive resistance mechanisms. Fitness assays (growth rates in drug-free media) quantify trade-offs .

Q. Methodological Considerations

- Data Contradictions: Discrepancies in susceptibility rates (e.g., 83.4% vs. 95%) may stem from regional resistance patterns or assay conditions. Cross-validate with CLSI/EUCAST guidelines and include reference strains (e.g., C. albicans ATCC 90028) .

- Advanced Tools: Leverage RNA-seq to map 5-FC-induced stress responses (e.g., ERG11 upregulation) or CRISPR-Cas9 for targeted gene editing in resistance studies .

Eigenschaften

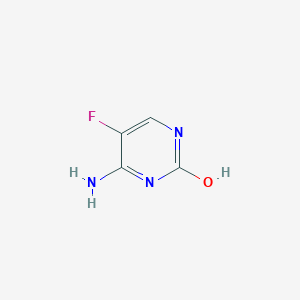

IUPAC Name |

6-amino-5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECTZIEBJDKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Record name | flucytosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Flucytosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023059 | |

| Record name | Flucytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L | |

| Record name | SID56424024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline solid | |

CAS No. |

2022-85-7 | |

| Record name | Flucytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2022-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucytosine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2022-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flucytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flucytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83282DT06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295-297 °C (dec), 296 °C | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.